Natriumselenat

Übersicht

Beschreibung

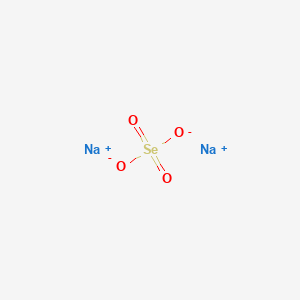

Sodium selenate is an inorganic compound with the chemical formula Na₂SeO₄. It exists in various hydrated forms, including the anhydrous salt, heptahydrate, and decahydrate. These are white, water-soluble solids. Sodium selenate is commonly used as a source of selenium in multivitamins and livestock feed. It also finds applications in glass production and as an ingredient in some insecticides and fungicides .

Wissenschaftliche Forschungsanwendungen

Natriumselenat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Spielt eine Rolle bei der Untersuchung der biologischen Funktionen von Selen und seiner Auswirkungen auf lebende Organismen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Aktivierung der Proteinphosphatase 2A (PP2A): Dieses Enzym reduziert hyperphosphoryliertes Tau, das mit neurodegenerativen Erkrankungen wie Alzheimer verbunden ist.

Antioxidative Eigenschaften: this compound wirkt als Antioxidans, das Zellen vor oxidativem Stress schützt, indem es in Selenoproteine eingebaut wird.

Ähnliche Verbindungen:

Natriumselenit (Na₂SeO₃): Ähnlich wie this compound, jedoch mit unterschiedlichen Oxidationsstufen und Reaktivität.

Selenomethionin: Eine organische Form von Selen, die im Vergleich zu anorganischen Formen wie this compound und Natriumselenit bioverfügbarer und weniger toxisch ist.

Einzigartigkeit: this compound ist aufgrund seiner hohen Wasserlöslichkeit und seiner Fähigkeit, in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt zu werden, einzigartig. Seine Rolle bei der Reduktion von hyperphosphoryliertem Tau macht es zu einer vielversprechenden Verbindung für die Forschung zu neurodegenerativen Erkrankungen .

Wirkmechanismus

Target of Action

Sodium selenate primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes, including cell growth, division, and signal transduction . Sodium selenate increases the activity of PP2A .

Mode of Action

Sodium selenate interacts with its target, PP2A, by activating it . This activation leads to an increase in the dephosphorylation rates of certain proteins, including tau . Hyperphosphorylated tau is associated with neurodegenerative diseases, and thus, sodium selenate could potentially serve as a disease-modifying treatment in these conditions .

Biochemical Pathways

Sodium selenate affects the biochemical pathways involving PP2A and tau. By activating PP2A, sodium selenate promotes the dephosphorylation of tau, reducing its hyperphosphorylated state . This action can potentially mitigate the pathological processes in neurodegenerative diseases associated with tau hyperphosphorylation .

Pharmacokinetics

The pharmacokinetics of sodium selenate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, sodium selenate is absorbed and exhibits linear pharmacokinetics . The absorption rate constant is 0.64 h−1, and the apparent clearance is 1.58 L/h . The apparent volume of distribution is 42.3 L . The bioavailability of sodium selenate decreases as the dose level increases .

Result of Action

The activation of PP2A by sodium selenate and the subsequent reduction of hyperphosphorylated tau can lead to disease-modifying effects in conditions like Alzheimer’s disease and other tauopathies . For instance, sodium selenate treatment has been associated with reduced cognitive dysfunction and sensorimotor deficits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium selenate. For instance, selenium, the key component of sodium selenate, can be influenced by various environmental conditions. It has been shown that selenium can enhance plant growth and improve the plant’s capacity to respond to abiotic stresses, such as salinity, drought, and temperature changes . Therefore, the environmental context can play a significant role in the effectiveness of sodium selenate.

Biochemische Analyse

Biochemical Properties

Sodium selenate plays a significant role in biochemical reactions. It is known to stimulate the biosynthesis of photosynthetic pigments , and its application can elevate photosynthetic pigment levels, increase concentrations of osmotic substances, antioxidant enzymes, and expression of stress-responsive genes .

Cellular Effects

Selenium, in the form of sodium selenate, has been shown to possess anti-oxidant, anti-cancer, immunomodulatory, hypoglycemic, and intestinal microbiota-regulating properties . It can boost NK cell activity, T cell proliferation, lymphokine-activated killer cell activity, delayed onset of cutaneous allergy reactions, and vaccine-induced immunity in experimental animals .

Molecular Mechanism

Sodium selenate is produced by oxidation of selenium, first with nitric acid, producing selenous acid. The selenous acid is neutralized to form sodium selenite. The sodium selenite is oxidized in a basic medium hydrogen peroxide to form a selenate . Sodium selenate has been shown to upregulate PP2A activity and reduce tau levels in animal models of dementia and mild-moderate Alzheimer’s disease .

Temporal Effects in Laboratory Settings

Sodium selenate treatment has been associated with mitigation of measures of disease severity at 8 weeks post-treatment cessation; reducing the number of spontaneous seizures, cognitive dysfunction, and sensorimotor deficits .

Dosage Effects in Animal Models

Sodium selenate treatment for four weeks has disease-modifying effects in an animal model of chronic drug-resistant temporal lobe epilepsy (TLE) . Sodium selenate is the first treatment with persistent disease-modifying effects reducing seizures and improving cognitive deficits, in chronically epileptic and drug-resistant TLE animals .

Metabolic Pathways

Sodium selenate enters the organism, the metabolic pathway is similar to thioamino acids, and the microbe can detoxify excess selenate . Selenium has a specific protein synthesis pathway where its codes for the 21st amino acid called UGA Codon; this process is called as Translational Decoding .

Transport and Distribution

Selenate is imported via the Na+/K+/Cl– cotransporter or OH– antiporter, selenite – via Na±independent passive transport . With selenite and selenate treatment, the distribution of Se in shoots first increased and then decreased with increasing P application .

Subcellular Localization

The combination of the protein analysis of different cell components and TEM analysis showed that L11 mainly produces SeNPs through the transformation of the cell’s periplasmic space, cell membrane, and cell wall . Subcellular localization experiments revealed the nuclear functions of BpNAC59 and BpNAC62 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natriumselenat wird typischerweise durch Oxidation von Selen hergestellt. Der Prozess umfasst mehrere Schritte:

Oxidation von Selen: Selen wird zunächst mit Salpetersäure oxidiert, um selenige Säure zu erzeugen.

Bildung von Natriumselenit: Die selenige Säure wird dann mit Natriumcarbonat neutralisiert, um Natriumselenit zu bilden.

Oxidation zu this compound: Natriumselenit wird in einem basischen Medium unter Verwendung von Wasserstoffperoxid weiter oxidiert, um this compound zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess beinhaltet das Auflösen von Selendioxid in Wasser, um selenige Säure zu bilden, die Einstellung des pH-Werts mit Natriumhydroxid und die Oxidation des resultierenden Natriumselenits mit Wasserstoffperoxid. Das Endprodukt wird durch Filtration, Verdampfung und Kristallisation gewonnen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriumselenat unterliegt verschiedenen chemischen Reaktionen, darunter:

Redoxreaktionen: this compound kann zu Natriumselenit oder elementarem Selen reduziert werden.

Substitutionsreaktionen: Es kann mit anderen Verbindungen reagieren, um verschiedene Selenverbindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid wird üblicherweise verwendet, um Natriumselenit zu this compound zu oxidieren.

Reduktionsmittel: Reduktionsmittel wie Schwefeldioxid können this compound zu Natriumselenit reduzieren.

Hauptprodukte, die gebildet werden:

Natriumselenit: Entsteht durch Reduktion von this compound.

Elementares Selen: Kann durch weitere Reduktion von Natriumselenit gewonnen werden.

Vergleich Mit ähnlichen Verbindungen

Sodium Selenite (Na₂SeO₃): Similar to sodium selenate but with different oxidation states and reactivity.

Selenomethionine: An organic form of selenium that is more bioavailable and less toxic compared to inorganic forms like sodium selenate and sodium selenite.

Uniqueness: Sodium selenate is unique due to its high solubility in water and its ability to be used in various industrial and scientific applications. Its role in reducing hyperphosphorylated tau makes it a promising compound for neurodegenerative disease research .

Biologische Aktivität

Sodium selenate (Na2SeO4) is an inorganic selenium compound that has garnered attention for its biological activity, particularly in the context of human health and disease prevention. This article will explore the biological mechanisms, therapeutic potential, and safety considerations associated with sodium selenate, supported by research findings and case studies.

Overview of Sodium Selenate

Sodium selenate is a source of selenium, an essential trace element known for its role in various physiological processes. Selenium is integral to the synthesis of selenoproteins, which are crucial for antioxidant defense, thyroid hormone metabolism, and immune function. Sodium selenate is often used in dietary supplements and has been studied for its potential benefits in neurodegenerative diseases, cancer prevention, and overall health.

- Antioxidant Properties : Sodium selenate enhances the activity of selenoenzymes such as glutathione peroxidase (GSH-Px) and thioredoxin reductase (TrxR), which play critical roles in reducing oxidative stress. Increased GSH-Px activity has been linked to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating protective effects against oxidative damage .

- Neuroprotective Effects : Research indicates that sodium selenate can improve cognitive function in models of Alzheimer's disease (AD). In transgenic mouse models, sodium selenate supplementation led to enhanced memory performance and motor skills while promoting the activity of protein phosphatase 2A (PP2A), which is involved in the regulation of β-catenin signaling pathways associated with AD pathology .

- Cancer Prevention : Sodium selenate exhibits potential anti-cancer properties by modulating cell signaling pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs) in prostate cancer cells, leading to increased histone acetylation and altered gene expression related to cell growth and apoptosis .

Table 1: Summary of Biological Activities of Sodium Selenate

Case Study: Alzheimer's Disease

In a study involving 3×Tg-AD mice, sodium selenate was administered to evaluate its effects on cognitive decline associated with Alzheimer's disease. The results demonstrated significant improvements in memory performance alongside increased activities of GSH-Px and TrxR. These findings suggest that sodium selenate may mitigate oxidative stress-related neuronal damage in AD patients .

Case Study: Cancer Cell Lines

Another study focused on the effects of sodium selenate on human prostate cancer cell lines (LNCaP). The compound was found to induce apoptosis through HDAC inhibition, leading to changes in gene expression that favor tumor suppression. This highlights its potential as a therapeutic agent in cancer treatment .

Safety and Toxicity

While sodium selenate has beneficial biological activities, it is essential to consider its safety profile. The tolerable upper intake level (UL) for selenium has been established at 255 μg/day for adults, with lower limits for children based on body weight adjustments. Excessive intake can lead to selenosis, characterized by symptoms such as hair loss and gastrointestinal disturbances .

Eigenschaften

IUPAC Name |

disodium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOTKLEMKRJIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO4, Na2O4Se | |

| Record name | sodium selenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_selenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-23-5 (di-hydrochloride salt decahydrate), 10112-94-4 (mono-hydrochloride salt) | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032076 | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenate appears as colorless rhombic crystals. Used as an insecticide in some horticultural applications. (EPA, 1998), Decahydrate: White solid; [Merck Index] Colorless solid; [CAMEO] White odorless powder; [MSDSonline] | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), At 25 °C, 58.5 g/100 g water (5.85X10+5 mg/L) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.098 (EPA, 1998) - Denser than water; will sink, 3.098, Soluble in water; density: 1.603-1.620 /Sodium selenate decahydrate/ | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of sodium selenite and sodium selenate on DNA and RNA synthesis have been examined using intact HeLa cells, isolated nuclei and extracted polymerases. Selenate had no effect on any of the systems examined. Selenite inhibited DNA synthesis in intact cells and in isolated nuclei, and to a limited extent also inhibited DNA polymerase alpha. Selenite also inhibited RNA synthesis in intact cells and alpha-amanitin resistant RNA synthesis in isolated nuclei (ie, synthesis catalyzed by RNA polymerase I and III). It had no effect on alpha-amanitin sensitive synthesis (catalyzed by RNA polymerase II) at concentrations up to 500 uM. However, transcription of exogenous DNA by extracted RNA polymerase II (as well as by polymerase I and II) was inhibited by selenite. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /Decahydrate/, Colorless orthorhombic crystals | |

CAS No. |

13410-01-0 | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DQP25600A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

A: Sodium selenate primarily exerts its effects by activating protein phosphatase 2A (PP2A), specifically the heterotrimers containing the PR55/B subunit. [] This activation leads to increased dephosphorylation of tau protein, a key player in neurodegenerative diseases like Alzheimer’s disease and traumatic brain injury. [, , , ] By reducing hyperphosphorylated tau, sodium selenate may help mitigate neuronal damage and improve cognitive function. [, ]

A:

- Spectroscopic Data:

A: Sodium selenate is typically stable under standard storage conditions. Studies have explored its compatibility in different formulations, including sustained-release formulations for potential therapeutic applications. [] Specific details on material compatibility are limited in the provided research.

ANone: The provided research primarily focuses on the biological activity of sodium selenate, particularly its role in selenium supplementation and potential therapeutic applications. Information regarding its catalytic properties and applications is not available within these studies.

A: While the provided research doesn't delve into computational studies on sodium selenate specifically, network medicine approaches integrating multi-omics data with preclinical outcomes have been used to understand its effects in epilepsy models. [] Further computational studies could be beneficial to explore its interactions with targets like PP2A and its potential in drug design.

A: Studies suggest sodium selenate might exist in different polymorphic forms, potentially influencing its solubility, bioavailability, and thermal stability. [, , , ] Researchers have explored sustained-release formulations for therapeutic use, indicating a need to optimize its delivery and stability for long-term administration. []

A: While specific SHE regulations are not detailed in the research, sodium selenate is recognized for its potential toxicity at high doses. [, , , ] Studies highlight the need to carefully control its application in agriculture to avoid excessive selenium accumulation in crops and potential risks to livestock and humans. [, , , , , ]

ANone: The provided research doesn't directly address resistance mechanisms specific to sodium selenate. Further investigation is needed to understand if prolonged exposure could lead to the development of resistance, particularly in the context of its potential therapeutic applications.

A: While essential at low doses, selenium can be toxic at high concentrations. [, , , , ] Animal studies highlight the risk of selenosis with excessive sodium selenate intake, manifesting as neurological dysfunction, growth retardation, and organ damage. [, , , ] Carefully controlled dosage and monitoring are crucial for its safe use.

A: Research suggests the potential for targeted delivery of sodium selenate. For instance, studies explored its application through fertigation for controlled delivery to specific crops. [, ] For therapeutic purposes, sustained-release formulations via subcutaneous infusions have been investigated. [, , , ] Further research is necessary to optimize targeted delivery strategies for specific tissues and applications.

ANone: Various analytical techniques are employed to characterize sodium selenate:

- Powder X-Ray Diffraction (PXRD): Used to determine crystallinity and crystallite size. [, , , , , , , ]

- Particle Size Distribution (PSD): Determines particle size distribution and surface area. [, , , , , , , ]

- Differential Scanning Calorimetry (DSC): Analyzes thermal properties, including melting point and heat of fusion. [, , , , , , , ]

- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns. [, , , , , , , ]

- UV-Vis Spectroscopy: Determines maximum absorbance wavelength. [, , , , , , , ]

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups and molecular vibrations. [, , , , , , , ]

- Inductively Coupled Plasma Spectroscopy (ICP): Quantifies selenium content in samples. [, ]

A: While specific degradation pathways aren't extensively discussed, research emphasizes the risk of sodium selenate accumulation in the environment, particularly in agricultural settings. [] Excessive application can lead to its uptake by plants, potentially impacting livestock and human health through the food chain. [, , , ] Responsible agricultural practices and monitoring are crucial to mitigate its environmental impact.

ANone: Information regarding the dissolution and solubility of sodium selenate in various media is limited within the provided research. Further studies are needed to understand how these factors influence its bioavailability and overall efficacy.

ANone: Specific details regarding quality control and assurance measures during the development, manufacturing, and distribution of sodium selenate are not explicitly mentioned in the provided research.

ANone: The provided research doesn't focus on the immunological aspects of sodium selenate. Further studies are necessary to understand its potential effects on the immune system.

ANone: Information regarding sodium selenate's interactions with drug transporters is not available within the scope of the provided research. Further investigation is needed to elucidate its potential interactions with transporter proteins.

ANone: The provided research doesn't offer information regarding sodium selenate's impact on drug-metabolizing enzymes. Further investigation is needed to determine its potential interactions with these enzymes.

ANone: Alternatives to sodium selenate as a selenium source include:

- Sodium Selenite: Commonly used in animal feed and shows different uptake and toxicity profiles compared to sodium selenate. [, ]

- Se-methylselenocysteine (SeMSC): An organic selenium compound found naturally in some plants, exhibiting different bioavailability compared to inorganic forms. [, , ]

- Selenium nanoparticles: Emerging as a potential alternative, but require further research regarding their safety and efficacy. []

ANone: Research on sodium selenate leverages a wide range of infrastructure and resources, including:

- Cell Culture Facilities: Enable in vitro studies to understand the compound's effects at the cellular level. [, ]

- Animal Research Facilities: Essential for in vivo studies using animal models to assess efficacy and safety. [, , , , , , , ]

- Clinical Trial Networks: Facilitate human clinical trials to evaluate the compound's therapeutic potential. [, , ]

- Databases and Software: Bioinformatics tools and databases are crucial for analyzing multi-omics data and understanding the compound's mechanisms of action. []

ANone: While the provided research doesn't offer a detailed historical account, it highlights the evolution of sodium selenate research from its initial recognition as a selenium source to its potential therapeutic applications in various diseases.

ANone: Sodium selenate research demonstrates clear cross-disciplinary applications and synergies:

- Agriculture: Its use in fertigation and potential for biofortification highlights its relevance to plant science and food security. [, , , , , ]

- Medicine: Its potential as a disease-modifying agent for neurodegenerative diseases like Alzheimer's, traumatic brain injury, and epilepsy highlights its importance in neuroscience and pharmacology. [, , , , , , ]

- Chemistry and Material Science: Exploring its polymorphic forms and developing novel formulations for improved delivery and stability involve chemistry and material science expertise. [, , , , , ]

- Environmental Science: Understanding its environmental fate, transport, and potential toxicity requires collaboration with environmental scientists. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.